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Mesdopetam: An Emerging Safety Profile in
Clinical Development
Mesdopetam, an investigational dopamine D3 receptor antagonist, is currently under

evaluation for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's

disease. While definitive long-term safety data is pending the completion of a Phase III clinical

trial, available results from Phase I and Phase IIb studies provide preliminary insights into its

safety and tolerability compared to placebo.

Currently, the long-term safety profile of Mesdopetam is being formally assessed in a

forthcoming Phase III study, which will include an extension phase where at least 100 patients

will be treated for a minimum of one year to satisfy regulatory requirements for long-term safety

data.[1][2] Until these results are available, the existing data from shorter-duration studies offer

the most comprehensive safety information.

Comparative Safety Data from Clinical Trials
The available safety data for Mesdopetam is primarily derived from a Phase I study in healthy

volunteers and a Phase IIb (NCT04435431) study in patients with Parkinson's disease.[3][4]

These studies have indicated a safety profile for Mesdopetam that is comparable to placebo.[4]

[5][6][7]
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Phase IIb Study (NCT04435431): Mesdopetam in
Parkinson's Disease Patients
The Phase IIb trial was a randomized, double-blind, placebo-controlled study that evaluated

three different doses of Mesdopetam (2.5 mg, 5.0 mg, and 7.5 mg twice daily) against a

placebo in patients with Parkinson's disease experiencing troublesome dyskinesia.[4][6][7] The

treatment duration was 12 weeks.[6][7]

Overall, the adverse event profile of Mesdopetam was similar to that of the placebo group.[4][7]

The proportion of subjects who withdrew from the study early due to adverse events was

similar across both the Mesdopetam and placebo arms, suggesting good tolerability.[4]

Adverse Event Category Mesdopetam (All Doses) Placebo

Any Reported Adverse Events 56.9% 46.2%

Nervous System Disorders 19.8% 23%

Parkinsonism 4.3% 10.3%

Serious Adverse Events

(SAEs)
3.4% (4 patients) 7.7% (3 patients)

Data sourced from the Phase IIb clinical trial top-line results announcement.[4][6]

One serious adverse event was considered probably related to Mesdopetam treatment.[4] A

small percentage of subjects (6.9%) treated with Mesdopetam reported decreased mobility

during the first month of treatment, an effect not observed in the subsequent two months or in

the placebo group.[4]

Phase I Study: Mesdopetam in Healthy Volunteers
A first-in-human, randomized, double-blind, placebo-controlled Phase I study assessed the

safety, tolerability, and pharmacokinetics of single and multiple ascending doses of

Mesdopetam in healthy male volunteers.[3][8]

In this study, Mesdopetam was well-tolerated up to a single dose of 120 mg and up to 80 mg

with multiple dosing.[3] The adverse events observed were primarily related to the nervous
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system and were dose-dependent.[3] Importantly, no serious adverse events were reported,

and no participants withdrew from the study due to adverse events.[3]

Experimental Protocols
Phase IIb Clinical Trial (NCT04435431) Methodology
The Phase IIb study was a multicenter, randomized, double-blind, placebo-controlled trial

conducted in the US, Europe, and Israel.[6][7]

Participants: 156 patients with Parkinson's disease on a stable regimen of antiparkinsonian

medication and experiencing troublesome dyskinesia were randomized.[6][7]

Intervention: Participants were randomized to one of three doses of Mesdopetam (2.5 mg, 5

mg, or 7.5 mg) administered twice daily (bid), or a placebo, for a duration of 12 weeks.[6][7]

[9]

Primary Endpoint: The primary outcome was the change in the daily hours of "ON-time"

without troublesome dyskinesia, as measured by patient diaries.[6][7]

Secondary Endpoints: Secondary measures included the Unified Dyskinesia Rating Scale

(UDysRS), assessments of different motor states, the MDS-Unified Parkinson's Disease

Rating Scale (MDS-UPDRS), and other relevant scales.[6][7]

Safety Assessment: The collection of adverse events began after informed consent and

continued until the final follow-up visit, for a total of up to 21 weeks.[9]

Phase I Clinical Trial Methodology
The Phase I study was a single-center, randomized, double-blind, placebo-controlled trial.[8]

Participants: Healthy male volunteers were enrolled in the study.[3]

Intervention: The study involved both single ascending doses and multiple ascending doses

of Mesdopetam compared to placebo.[3]

Primary Objective: To assess the safety and tolerability of Mesdopetam.[3]

Secondary Objective: To evaluate the pharmacokinetic profile of Mesdopetam.[3]
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Visualizing the Mechanism and Clinical Workflow
To better understand the context of these safety assessments, the following diagrams illustrate

Mesdopetam's mechanism of action and the workflow of the Phase IIb clinical trial.
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Caption: Mechanism of action of Mesdopetam as a dopamine D3 receptor antagonist.
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Phase IIb Clinical Trial Workflow for Mesdopetam
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Caption: Workflow of the Mesdopetam Phase IIb clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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